molecular formula C9H6BrClS B1336759 5-Bromo-3-(chloromethyl)-1-benzothiophene CAS No. 852180-53-1

5-Bromo-3-(chloromethyl)-1-benzothiophene

Cat. No.: B1336759
CAS No.: 852180-53-1
M. Wt: 261.57 g/mol
InChI Key: ZIOALKCKGFEWMX-UHFFFAOYSA-N
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Description

5-Bromo-3-(chloromethyl)-1-benzothiophene: is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a bromine atom at the 5-position and a chloromethyl group at the 3-position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(chloromethyl)-1-benzothiophene typically involves multi-step organic reactions. One common method includes the bromination of 3-(chloromethyl)-1-benzothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-(chloromethyl)-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophenes, while coupling reactions can introduce new functional groups at the bromine position.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-3-(chloromethyl)-1-benzothiophene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of benzothiophenes have shown promise in medicinal chemistry for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic components. Its unique structure allows for the modification of physical and chemical properties of materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(chloromethyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and chloromethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzothiophene
  • 3-(Chloromethyl)-1-benzothiophene
  • 5-Bromo-3-methylbenzothiophene

Comparison: Compared to similar compounds, 5-Bromo-3-(chloromethyl)-1-benzothiophene is unique due to the specific positioning of the bromine and chloromethyl groups. This unique structure imparts distinct chemical reactivity and potential applications. For instance, the presence of both bromine and chloromethyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-3-(chloromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOALKCKGFEWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428181
Record name 5-bromo-3-(chloromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-53-1
Record name 5-bromo-3-(chloromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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